Product packaging for Lucifer yellow iodoacetamide(Cat. No.:)

Lucifer yellow iodoacetamide

Cat. No.: B1246643
M. Wt: 583.3 g/mol
InChI Key: VEQCRWBNBHJDSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Trajectory of Fluorescent Tracers in Cell Biology

The journey to modern cellular imaging began over a century ago. In 1871, the German chemist Adolf von Baeyer synthesized the first synthetic fluorophore, fluorescein (B123965). biotium.com This discovery laid the groundwork for the development of fluorescence microscopy. biologists.com However, it wasn't until 1941 that the true potential of these glowing molecules in biology was unlocked. American physician Albert Coons devised a method to attach fluorescein to antibodies, enabling the visualization of specific proteins within animal tissues. biotium.com This pioneering work gave birth to the field of immunofluorescence and sparked an explosion in the use of fluorescent molecules for biological research. biotium.com

Before the widespread adoption of fluorescent tags, scientists relied on methods like radioisotope labeling to track biomolecules. wikipedia.org The development of fluorescent dyes and, later, fluorescent proteins like Green Fluorescent Protein (GFP), offered a safer and more versatile toolkit for researchers. wikipedia.orgazolifesciences.com These tools have become fundamental in nearly all fields of biological research, allowing for the labeling of proteins, organelles, membranes, lipids, and nucleic acids. biotium.com The ability to visualize these components in both fixed and living cells has been instrumental in advancing our understanding of cellular structure and function. wikipedia.org

Evolution of Lucifer Yellow Derivatives as Research Tools

The original Lucifer yellow CH, introduced in 1978, quickly became a favored tool, particularly in neuroscience, for studying neuronal morphology. ulab360.comnih.gov Its carbohydrazide (B1668358) group allowed it to be covalently linked to surrounding biomolecules during fixation with aldehydes, preserving the fluorescent signal. ulab360.com This dye proved invaluable for mapping neuronal connections and studying intercellular communication through gap junctions. ulab360.comnih.gov

Recognizing the utility of Lucifer yellow, researchers began to develop derivatives to expand its applications. These include versions like Lucifer yellow ethylenediamine (B42938) and Lucifer yellow cadaverine, which are also fixable and can be used as building blocks for creating new probes. ulab360.com The development of Lucifer yellow iodoacetamide (B48618) (LYIA) marked a significant advancement. This derivative is specifically designed to be thiol-reactive, meaning it readily binds to sulfhydryl groups found in the amino acid cysteine within proteins. cymitquimica.comthermofisher.commedchemexpress.com This property makes it a powerful tool for specifically labeling proteins. cymitquimica.comthermofisher.com Like its parent compound, LYIA is highly water-soluble and possesses similar visible absorption and emission spectra. thermofisher.comthermofisher.com

Fundamental Contributions of Lucifer Yellow Iodoacetamide to Cellular Investigations

This compound has made significant contributions to several key areas of cellular investigation. Its primary application is the labeling of proteins, both in solution and on the outer membrane of living cells. thermofisher.com By reacting with exposed thiol groups, LYIA can be used to detect the accessibility of these groups in membrane-bound proteins and to prepare fluorescent liposomes. ulab360.com

A notable area of research where LYIA has been employed is in the study of regulated exocytosis, the process by which cells release molecules. In one study, LYIA was used as a fluorescent thiol-reactive reagent to identify proteins involved in the late stages of this process. nih.govresearchgate.net Researchers were able to fluorescently label proteins in secretory vesicles and, through proteomic analysis, identify novel candidate proteins involved in the calcium-triggered fusion of these vesicles with the cell membrane. nih.govresearchgate.net

Furthermore, LYIA has been utilized in flow cytometry to measure free sulfhydryl groups on the surface of cells, providing insights into the cell's redox state and membrane characteristics. nih.gov It has also been used in Fluorescence Resonance Energy Transfer (FRET) studies to measure intramolecular distances and structural changes in proteins. acs.orgacs.org These diverse applications underscore the value of this compound as a versatile and informative tool in the ongoing exploration of the cell.

Detailed Research Findings with this compound

Research AreaKey FindingReference
Protein Labeling This compound is a thiol-reactive fluorescent tracer used for labeling proteins by covalently binding to cysteine residues. cymitquimica.commedchemexpress.com
Regulated Exocytosis Identified as a fluorescent thiol-reactive reagent that helps in the identification of proteins involved in the late steps of regulated exocytosis. nih.govresearchgate.net
Cell Surface Thiol Measurement Used in a flow cytometric assay to measure free sulfhydryl compounds on the cell surface of leukocytes. nih.gov
Fluorescence Resonance Energy Transfer (FRET) Employed as a water-soluble thiol-reactive dye in FRET experiments to determine intramolecular distances in proteins. acs.orgacs.org
Peptide Binding Assays Used to label a peptide derived from immunoglobulin to study its binding to the BiP protein, with fluorescence anisotropy monitored to detect binding. plos.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14IN3O9S2 B1246643 Lucifer yellow iodoacetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14IN3O9S2

Molecular Weight

583.3 g/mol

IUPAC Name

6-amino-2-[2-[(2-iodoacetyl)amino]ethyl]-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid

InChI

InChI=1S/C16H14IN3O9S2/c17-6-12(21)19-1-2-20-15(22)9-4-7(30(24,25)26)3-8-13(9)10(16(20)23)5-11(14(8)18)31(27,28)29/h3-5H,1-2,6,18H2,(H,19,21)(H,24,25,26)(H,27,28,29)

InChI Key

VEQCRWBNBHJDSA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)CCNC(=O)CI)S(=O)(=O)O)N)S(=O)(=O)O

Synonyms

lucifer yellow iodoacetamide

Origin of Product

United States

Methodological Frameworks for Lucifer Yellow Iodoacetamide Application

Intracellular Microinjection Techniques for Cellular Labeling

Intracellular microinjection is a primary method for introducing Lucifer yellow iodoacetamide (B48618) into single cells. This technique offers precise control over which cells are labeled, enabling detailed morphological and functional studies.

Single Cell Microinjection for Morphological Delineation

Single-cell microinjection of Lucifer yellow has been extensively used to delineate the intricate morphology of neurons and other cell types. nih.govutdallas.edu Once injected, the dye rapidly diffuses throughout the cytoplasm, filling the cell body, dendrites, and even some axonal features, providing a complete, Golgi-like image of the neuron. nih.govmpg.de This technique is particularly valuable for studying neuronal branching, connectivity, and development. medchemexpress.comnih.gov

The process involves using a fine-tipped micropipette to penetrate the target cell and iontophoretically or by pressure inject the dye. utdallas.edunih.gov The fluorescence of Lucifer yellow allows for direct visualization of the filled neuron and its processes under an epifluorescence microscope. mpg.de This method has been successfully applied to both living and lightly fixed tissues, expanding its utility for post-mortem analysis. nih.govmpg.de

Integration with Electrophysiological Recording for Functional-Anatomical Correlation

A powerful application of Lucifer yellow microinjection is its integration with electrophysiological recordings. This combination allows researchers to first characterize the physiological properties of a neuron, such as its firing pattern and synaptic responses, and then subsequently fill the same cell with Lucifer yellow to reveal its detailed morphology. thermofisher.comnih.gov This correlative approach is crucial for linking a neuron's function to its specific anatomical structure and its connections within a neural circuit. thermofisher.comescholarship.org

For instance, after recording the electrical activity of a neuron in a brain slice, Lucifer yellow can be included in the recording pipette solution and injected into the cell. escholarship.orgumich.edu This dual-labeling technique has been instrumental in identifying different neuronal subtypes and understanding their roles in complex brain functions. nih.gov

Alternative Cellular Loading Strategies

Beyond microinjection, several other methods have been developed to load Lucifer yellow iodoacetamide and related Lucifer yellow compounds into cells, each with specific advantages for different experimental questions. ulab360.com

Scrape Loading for Population-Level Dye Transfer Studies

Scrape loading is a simple and rapid technique for introducing Lucifer yellow into a large population of cultured cells to study gap junctional intercellular communication (GJIC). nih.govnih.govspringernature.com This method involves making a small scrape or incision in a confluent cell monolayer in the presence of a solution containing Lucifer yellow. nih.govnih.gov The mechanically damaged cells at the edge of the scrape take up the dye, which can then pass into adjacent, intact cells through functional gap junctions. nih.gov

The extent of dye transfer to neighboring cells provides a measure of the level of intercellular communication. nih.govnih.gov To ensure that the dye is passing through gap junctions and not through cytoplasmic bridges, a higher molecular weight, gap junction-impermeant dye like rhodamine dextran (B179266) is often co-loaded as a control. nih.gov This technique is particularly useful for screening the effects of various chemicals on gap junction communication. nih.gov

Pinocytosis and Fluid-Phase Uptake Methodologies

Pinocytosis, or "cell drinking," is a form of endocytosis where the cell engulfs small amounts of the extracellular fluid, including dissolved substances like Lucifer yellow. nih.govwikipedia.org This process of fluid-phase uptake can be a method for loading Lucifer yellow into certain cell types, particularly macrophages. nih.gov The rate of Lucifer yellow accumulation within the cell can be used to quantify the rate of pinocytosis. nih.gov However, it's important to note that the uptake can be followed by efflux of the dye, which can complicate the interpretation of results. nih.gov Certain substances can stimulate pinocytosis and alter the intracellular trafficking of the endocytosed fluid. nih.gov

In some cell types, such as OK renal epithelial cells, Lucifer yellow uptake occurs via endocytosis and is an energy-dependent process. nih.gov Interestingly, the metabolic inhibitor iodoacetate was found to increase Lucifer yellow uptake, suggesting it may increase plasma membrane permeability to small molecules through a non-endocytic pathway. nih.gov

ATP-Induced Permeabilization for Intracellular Delivery

Extracellular ATP can induce the formation of pores in the plasma membrane of certain cell types, a phenomenon known as ATP-induced permeabilization. thermofisher.comulab360.com This method can be exploited to deliver Lucifer yellow into the cytoplasm. The P2X7 receptor, an ATP-gated ion channel, is often involved in this process. tandfonline.com Upon activation by high concentrations of ATP, it can form a larger pore that allows the passage of molecules up to 900 Da, including Lucifer yellow. tandfonline.com

This technique has been used to study various cellular processes, including autophagy and cell death. tandfonline.com For example, in dystrophic muscle cells, ATP-induced P2X7 receptor activation and subsequent Lucifer yellow uptake have been linked to the induction of autophagic cell death. tandfonline.com

Osmotic Shock Protocols for Cell Loading

This compound is a thiol-reactive fluorescent tracer with high water solubility. thermofisher.com Its introduction into cells can be facilitated by various methods, including osmotic shock. This technique involves subjecting cells to a hypotonic environment, which induces swelling and transient changes in membrane permeability, allowing for the uptake of molecules from the surrounding medium.

A mild osmotic shock protocol involves resuspending cells in a buffer and then diluting this suspension with water to create a hypotonic solution. google.com For instance, a protocol for releasing proteins from cells involves adding ice-cold, diluted TES buffer (a common biological buffer) to a cell pellet and vortexing to induce a mild osmotic shock, followed by a 30-minute incubation on ice. google.com While not specifically detailing this compound loading, this principle of creating a hypotonic environment is applicable.

In studies on fungal cells, Lucifer Yellow dye has been loaded by resuspending the cells in a buffer (such as Mcllvaine's buffer) containing the dye. plos.org This incubation allows for the passive uptake of the dye, a process influenced by the osmotic gradient between the cell interior and the external medium. plos.org The efficiency of loading can be influenced by factors such as incubation time, temperature, and the specific buffer composition.

Imaging Modalities and Signal Detection Enhancement

Once cells are labeled with this compound, various advanced imaging techniques can be employed to visualize and analyze the fluorescent signal.

Confocal laser scanning microscopy (LSCM) is an essential tool for imaging specimens labeled with Lucifer Yellow due to its ability to produce thin optical sections from thick specimens, reducing out-of-focus blur and improving image clarity. ucc.ienih.gov Lucifer Yellow is well-suited for confocal microscopy because it is resistant to photobleaching and has a high quantum yield. lumiprobe.com

To study cellular structures at an ultrastructural level, the fluorescent signal from Lucifer Yellow can be converted into an electron-dense precipitate, making it visible for electron microscopy (EM). frontiersin.orgnih.gov This process, known as photoconversion or photo-oxidation, relies on the ability of the excited fluorophore to catalyze the localized oxidation of diaminobenzidine (DAB). frontiersin.org

In this technique, dye-filled cells are irradiated with light of a suitable wavelength in the presence of a DAB solution. frontiersin.orgmpg.de The excited Lucifer Yellow generates reactive oxygen species, which oxidize the DAB into a brown, electron-dense polymer that precipitates at the location of the dye. frontiersin.orgnih.gov This reaction product is then osmicated, embedded in plastic, and sectioned for EM analysis. nih.gov The resulting fine, electron-opaque label is distributed throughout the cytoplasm and nucleus without obscuring cytological details like organelles and membranes. nih.govmpg.de This correlative light and electron microscopy (CLEM) approach has been invaluable for studying the morphology and function of fine neuronal structures. frontiersin.org

In cases where the fluorescent signal from Lucifer Yellow is weak or when studying low-abundance targets, signal amplification methods can be employed. One approach is to use an antibody that specifically recognizes Lucifer Yellow. In a study comparing different fluorescent probes, the signal from Lucifer Yellow-filled neurons was amplified using an anti-Lucifer Yellow primary antibody followed by a secondary antibody conjugated to a bright fluorophore like Alexa Fluor 488. nih.gov This significantly enhances the detection of fine neuronal processes. nih.gov

A more general and powerful technique for signal enhancement is Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD). fluorofinder.com This method is used in applications compatible with the enzyme horseradish peroxidase (HRP). fluorofinder.com In a hypothetical application with Lucifer Yellow, an anti-Lucifer Yellow antibody would be used, followed by a secondary antibody conjugated to HRP. The HRP enzyme then catalyzes the conversion of a fluorophore-labeled tyramide substrate into a highly reactive form that covalently binds to tyrosine residues on nearby proteins. fluorofinder.com This results in a high density of fluorophores deposited at the target site, leading to a significant amplification of the signal, reportedly increasing detection sensitivity by up to 200-fold in immunocytochemistry. fluorofinder.com

Quantitative Analysis Approaches in this compound Studies

Lucifer yellow is widely used to assess gap junctional intercellular communication (GJIC). A common method is the scrape-loading/dye transfer (SL/DT) assay. nih.govscirp.org In this assay, a scrape or cut is made through a confluent monolayer of cells in the presence of a solution containing Lucifer yellow. nih.govcore.ac.uk The dye enters the damaged cells along the scrape and then passes into adjacent, intact cells through functional gap junctions.

The extent of intercellular communication is quantified by measuring the distance the dye travels from the scrape into the cell monolayer or by counting the number of fluorescent cells perpendicular to the scrape line after a specific incubation period. nih.govscirp.orgcore.ac.uk This method allows for the quantitative assessment of how various treatments or conditions affect GJIC. For example, studies have used this assay to show that high glucose levels decrease GJIC in retinal endothelial cells, while treatment with 7-ketocholesterol (B24107) increases dye transfer in lens epithelial cells. nih.govcore.ac.uk Flow cytometry can also be used to quantify the fluorescence intensity of individual cells after scrape-loading, providing another quantitative measure of dye transfer. nih.gov

Research Findings on Lucifer Yellow Dye Transfer

The following table summarizes results from various studies that have quantified intercellular communication using Lucifer Yellow dye transfer assays.

Cell Type Condition / Treatment Effect on Dye Transfer (GJIC) Quantitative Finding Citation
Bovine Retinal Endothelial Cells (BREC)High Glucose (25 mM)Decrease~40% decrease in dye travel distance compared to control. core.ac.uk
Rat Forestomach Epithelial Cells (RFPEC)Heparinase III TreatmentDecreaseImpaired movement of Lucifer Yellow across cell junctions. researchgate.net
RFPECHeparinase III followed by HS and S1PIncrease / RescueReversed the inhibitory effects of enzyme treatment, increasing dye transfer. researchgate.net
Lens Epithelial Cells (LEC)7-Ketocholesterol (20 µg/ml)Increase57% increase in dye travel distance compared to controls. nih.gov
Lens Epithelial Cells (LEC)Cholesterol (20 µg/ml)No Significant EffectDye transfer was not significantly different from controls. nih.gov

Densitometric Analysis of Labeled Cellular Structures

Densitometric analysis is a quantitative method used to measure the intensity of a substance, in this case, this compound, within a defined area of a biological sample. This technique is particularly valuable for assessing the distribution and concentration of the fluorescent dye in labeled cellular structures, providing insights into various cellular processes.

The fundamental principle of densitometry involves capturing a digital image of the Lucifer yellow-labeled specimen, typically using fluorescence microscopy. The image is then analyzed with specialized software to measure the optical density or pixel intensity in specific regions of interest. This intensity is directly proportional to the concentration of the fluorescent probe, allowing for the quantification of the labeled molecules.

In practice, densitometric analysis is often employed to study changes in protein expression and localization. For instance, researchers have used this method to analyze the intensity of Western blot signals for proteins like ZO-1, a tight junction protein. jove.comjove.com By normalizing the band intensities of the target protein to a housekeeping gene, such as GAPDH, it is possible to determine relative changes in protein expression under different experimental conditions. jove.com For example, a study on a human blood-brain barrier model demonstrated a continual increase in the pixel value of ZO-1 from day three to day seven post-seeding, indicating the formation of tight junctions. jove.comjove.com

Densitometry is also crucial for quantifying the accessibility of specific sites on a protein to this compound. In a study mapping the topology of the human erythrocyte anion exchange protein (AE1), densitometry was used to quantify the amount of biotin (B1667282) incorporation after pre-labeling with this compound. semanticscholar.org The ratio of biotin incorporation with and without the pre-labeling step provided a measure of the relative accessibility of introduced cysteine residues to the dye. semanticscholar.org

Furthermore, densitometric analysis can be applied to assess the integrity of cellular barriers. In studies of skin organoid models, the penetration of Lucifer yellow dye is examined microscopically, and densitometry of the resulting images can quantify the extent of dye penetration, providing a measure of barrier function. wellcomeopenresearch.org Similarly, in studies of retinal microvascular endothelial cells, densitometric analysis of Western blots for connexin 43, a gap junction protein, has been used to correlate changes in its expression with alterations in gap junction intercellular communication, which is often assessed by observing the transfer of Lucifer yellow between cells. arvojournals.org

The process typically involves several key steps:

Image Acquisition: High-quality fluorescent images of the Lucifer yellow-labeled cells or tissues are captured.

Region of Interest (ROI) Selection: Specific areas within the image corresponding to the labeled structures are defined for analysis.

Intensity Measurement: The software calculates the average pixel intensity within the defined ROIs.

Background Subtraction: To ensure accuracy, the background fluorescence is measured and subtracted from the ROI intensity.

Data Normalization: In comparative studies, the intensity values are often normalized to a control or a reference standard to account for variations in staining or image acquisition.

The data obtained from densitometric analysis can be presented in various formats, including tables and graphs, to illustrate the quantitative findings of the study.

Interactive Data Table: Densitometric Analysis of ZO-1 Protein Expression

This table represents hypothetical data illustrating the change in ZO-1 protein expression over time, as measured by densitometric analysis of Western blots and normalized to a housekeeping gene.

Day Post-SeedingNormalized ZO-1 Pixel Value (Arbitrary Units)Standard Deviation
31.20.15
52.50.21
74.10.35
103.80.29

Interactive Data Table: Relative Accessibility of Cysteine Mutants to this compound

This table shows hypothetical results from an experiment measuring the accessibility of different cysteine mutant proteins to this compound, quantified by the ratio of biotinylation with and without pre-incubation with the dye.

Cysteine MutantBiotinylation Ratio (without LYIA / with LYIA)Interpretation
Mutant A1.1Low Accessibility
Mutant B5.8High Accessibility
Mutant C2.3Moderate Accessibility
Wild Type1.0No Cysteine Accessibility

Investigations into Intercellular Communication Dynamics

Assessment of Gap Junctional Intercellular Communication (GJIC)

Gap junctional intercellular communication (GJIC) is a fundamental process that allows for the direct exchange of ions, second messengers, and small metabolites between adjacent cells, thereby coordinating cellular activities within a tissue. The assessment of GJIC is crucial for understanding tissue homeostasis, development, and disease. Lucifer yellow iodoacetamide (B48618) has become an invaluable tracer for these studies due to its membrane impermeability and its size, which allows it to pass through gap junction channels but not through the cell membrane.

Dye Coupling Studies in Cultured Cells and Tissues

Dye coupling assays using Lucifer yellow are a primary method for visualizing and quantifying GJIC. These studies are performed across a wide variety of cultured cells and tissues, providing insights into the extent of intercellular communication in different biological contexts.

One common technique is the scrape-loading and dye transfer (SLDT) assay, where a mechanical scrape is made on a confluent cell monolayer in the presence of Lucifer yellow. The dye enters the damaged cells along the scrape and subsequently spreads to coupled, undamaged neighboring cells. The extent of dye migration away from the scrape line provides a measure of GJIC. For instance, this method has been used to demonstrate functional coupling in rat liver epithelial cells and human kidney epithelial cells. tandfonline.comtandfonline.com

Another widely used method is microinjection , where Lucifer yellow is injected directly into a single cell within a population using a micropipette. The spread of the dye to adjacent cells is then observed and quantified. This technique has been employed to study GJIC in diverse cell types, including:

Human Fetal Osteoblasts (hFOB): Studies have utilized Lucifer yellow microinjection to quantify GJIC and have shown that a reduction in the expression of Connexin 43 (Cx43) leads to a significant decrease in dye coupling. physiology.org

Enteric Nervous System: Microinjection of Lucifer yellow has been instrumental in revealing extensive dye coupling among enteric neurons and between interstitial cells of Cajal (ICC) and smooth muscle cells, confirming the presence of functional gap junctions where ultrastructural evidence was previously ambiguous. nih.gov

Embryonic Stem Cells: Dye coupling assays with Lucifer yellow have demonstrated that undifferentiated embryonic stem cells are well-coupled, with the extent of dye spread indicating robust intercellular communication. uu.nl

Lens Epithelial Cells: In cultured chick lens epithelial cells, scrape-loading with Lucifer yellow has been used to demonstrate that intercellular communication is a prevalent feature. frontiersin.org

These dye coupling studies, whether by scrape-loading or microinjection, provide a direct and visually compelling method to assess the functionality of gap junction channels in both cultured cell monolayers and more complex tissue preparations.

Modulation of GJIC by Experimental Conditions

The dynamic nature of GJIC is evident in its modulation by a wide array of experimental conditions. Lucifer yellow dye transfer assays are frequently used to investigate how various physiological and pathological stimuli, as well as chemical agents, can alter the extent of intercellular communication.

Growth Factors and Hormones:

Epidermal Growth Factor (EGF): In human kidney epithelial cells, EGF has been shown to transiently enhance GJIC. This effect is linked to an increase in the expression of Cx43. oup.com

Fibroblast Growth Factor (FGF): Treatment of chick lens epithelial cells with FGF leads to a significant increase in Lucifer yellow transfer, an effect that appears to be mediated by an increase in the permeability of existing gap junction channels rather than an increase in their number. frontiersin.org

Prostaglandin E2 (PGE2): In MDCK epithelial cells, PGE2 induces a rapid and significant increase in Lucifer yellow transfer, suggesting a post-translational modification of gap junction proteins. tandfonline.com

Pathophysiological Conditions:

High Glucose: In retinal microvascular endothelial cells, exposure to high glucose conditions leads to a reduction in Lucifer yellow transfer, indicating impaired GJIC which may contribute to the pathology of diabetic retinopathy.

Oxidative Stress: Treatment of rat liver epithelial cells with hydrogen peroxide (H₂O₂) inhibits GJIC. This inhibition can be prevented by pre-treatment with indole-3-carbinol, a compound found in cruciferous vegetables, which acts by inactivating the Akt signaling pathway.

Chemical Modulators:

Phorbol Esters (e.g., TPA): The tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent inhibitor of GJIC in many cell types, including human kidney epithelial cells, as demonstrated by the blockade of Lucifer yellow spread. oup.com

Pesticides (e.g., Chlordane): The organochlorine pesticide chlordane (B41520) has been shown to completely block GJIC in rat liver cells, an effect readily quantified by the absence of Lucifer yellow transfer. tandfonline.com

These findings, summarized in the table below, highlight the sensitivity of GJIC to the cellular environment and underscore the utility of Lucifer yellow in dissecting the signaling pathways that regulate intercellular communication.

ModulatorCell TypeEffect on GJIC (Lucifer Yellow Transfer)Putative Mechanism
Epidermal Growth Factor (EGF) Human Kidney Epithelial CellsIncreaseEnhanced translation of Connexin 43
Fibroblast Growth Factor (FGF) Chick Lens Epithelial CellsIncreaseIncreased permeability of existing channels
Prostaglandin E2 (PGE2) MDCK Epithelial CellsIncreasePost-translational modification
High Glucose Retinal Microvascular Endothelial CellsDecreaseDownregulation of Connexin 43 expression
Hydrogen Peroxide (H₂O₂) Rat Liver Epithelial CellsDecreaseActivation of MAPK and Akt pathways
TPA (Phorbol Ester) Human Kidney Epithelial CellsDecreaseInhibition of channel function
Chlordane (Pesticide) Rat Liver CellsDecreaseBlockade of gap junction channels

Cell-to-Cell Coupling in Specialized Tissues

Beyond its use in generalized GJIC assays, Lucifer yellow iodoacetamide is a powerful tool for investigating cell-to-cell coupling in highly specialized tissues, such as the nervous system and epithelial barriers.

Neuronal Circuit Connectivity Mapping

Understanding the intricate wiring of the brain requires methods to trace the connections between individual neurons. Intracellular injection of Lucifer yellow has proven to be an effective technique for mapping neuronal morphology and connectivity.

Visualization of Neuronal Morphology: Once injected, the highly fluorescent nature of Lucifer yellow allows for the detailed visualization of a neuron's entire structure, including its soma, dendrites, and axonal arborizations. researchgate.net This has revealed complex arrays of fine processes on invertebrate neurons that were not visible with previous techniques. researchgate.net

Photooxidation for Electron Microscopy: A significant advancement in neuronal mapping was the development of a photooxidation reaction. In this technique, a Lucifer yellow-filled neuron is irradiated with intense blue light in the presence of 3,3'-diaminobenzidine (B165653) (DAB). This process generates an electron-opaque polymer that fills the neuron, making its entire structure, including fine processes and synaptic contacts, visible under an electron microscope. researchgate.netmpg.de This allows for the detailed ultrastructural analysis of identified neurons and their synaptic connections. researchgate.netmpg.de

Combination with Other Tracers: Lucifer yellow can be used in conjunction with other neuronal tracers to simultaneously map multiple components of a neural circuit. For example, it has been used with horseradish peroxidase to visualize the presumptive synaptic sites between identified neurons in the leech central nervous system. nih.gov In the songbird brain, Lucifer yellow has been used alongside other fluorescent tracers like Alexa Fluor 647 and Fluororuby to label different populations of projection neurons, allowing for the study of their connectivity. frontiersin.org

These applications demonstrate the versatility of Lucifer yellow as a neuroanatomical tracer, enabling researchers to move from light microscopic visualization of single neurons to the ultrastructural analysis of synaptic circuits.

Epithelial Barrier Function and Paracellular Permeability Studies

Epithelial and endothelial cell layers form selective barriers that regulate the passage of substances between different bodily compartments. The integrity of these barriers is largely dependent on tight junctions, which seal the paracellular space between adjacent cells. Lucifer yellow is widely used as a marker to assess the permeability of this paracellular pathway.

Blood-Brain Barrier (BBB) Models: In vitro models of the BBB, such as those using the human cerebral microvascular endothelial cell line hCMEC/D3 or the mouse brain endothelial cell line bEnd3, are used to study the transport of substances into the brain. Lucifer yellow, being a small hydrophilic molecule that primarily crosses the barrier via the paracellular route, is a robust marker for assessing the integrity of the tight junction barrier. nih.govjove.complos.org A low rate of Lucifer yellow passage across the cell monolayer indicates a tight and functional barrier. jove.comresearchgate.net These assays can be used to determine the kinetics of barrier formation in culture and to assess whether treatments, such as transfection with nanoparticles, disrupt barrier integrity. nih.gov

Intestinal Epithelium Models: The permeability of the intestinal barrier is often studied using cultured Caco-2 cells, which differentiate into a monolayer with tight junctions. Lucifer yellow is applied to the apical side of the monolayer, and its appearance in the basolateral compartment is measured to quantify paracellular permeability. This assay is used to study the effects of various compounds and conditions on intestinal barrier function.

The use of Lucifer yellow in these permeability assays provides a reliable and quantifiable method to assess the integrity of cellular barriers, which is crucial for research in drug delivery, toxicology, and the pathophysiology of diseases involving barrier dysfunction.

Myocardial Intercellular Coupling Investigations

The coordinated contraction of the heart muscle is critically dependent on the rapid propagation of electrical and chemical signals between individual heart muscle cells, known as cardiomyocytes. This synchronized activity is facilitated by specialized intercellular channels called gap junctions. scirp.orguu.nl These channels form low-resistance pathways that permit the direct cell-to-cell diffusion of ions, second messengers, and small hydrophilic molecules, a process termed gap junctional intercellular communication (GJIC). tandfonline.com In the mammalian heart, gap junctions are primarily composed of connexin proteins, with Connexin43 (Cx43) being the predominant isoform in the working ventricular myocardium. tandfonline.comnih.gov

Lucifer yellow, a fluorescent dye with a molecular weight that allows it to pass through functional gap junction channels, serves as a vital tool for investigating the integrity and dynamics of myocardial intercellular coupling. nih.govsemanticscholar.org By microinjecting the dye into a single cardiomyocyte, researchers can visualize and quantify its spread to adjacent, coupled cells. The extent of this dye transfer provides a direct measure of the permeability and functionality of the gap junction network. tandfonline.comresearchgate.net This technique has been instrumental in elucidating how cardiac cell coupling is affected by various physiological and pathological conditions, particularly cardiac ischemia. tandfonline.com

Detailed Research Findings

Studies utilizing Lucifer yellow have provided significant insights into the changes in myocardial GJIC during ischemic events. Research on cultured neonatal rat cardiac myocytes has shown that simulated ischemia and reperfusion (I/R) significantly impairs intercellular coupling. tandfonline.com In control conditions, cardiomyocytes demonstrate a high degree of dye transfer, whereas after a lethal I/R insult, GJIC is drastically reduced. tandfonline.com

Interestingly, the phenomenon of ischemic preconditioning, where a brief, sublethal ischemic episode protects the heart from a subsequent, more prolonged ischemic event, has been linked to modulation of gap junction communication. tandfonline.com Investigations revealed that a sublethal ischemic interval alone can cause an initial reduction in communication. tandfonline.com This transient decrease in coupling may be a protective mechanism, preventing the spread of damaging substances like excess Na+ and Ca2+ from ischemic to healthy cells. tandfonline.com However, both early and delayed preconditioning protocols have been shown to ultimately preserve intercellular coupling after prolonged ischemia, a finding that correlates with the preservation of Connexin43 in its phosphorylated state. tandfonline.com

The role of specific connexin isoforms in this process is critical. Studies on cardiac fibroblasts, which are also coupled via gap junctions and play a role in the heart's response to injury, have demonstrated the importance of Cx43 levels. nih.govtandfonline.com Fibroblasts with genetically reduced levels of Cx43 show significantly diminished intercellular dye transfer compared to their wild-type counterparts. nih.govtandfonline.com This underscores the direct relationship between the amount of functional Cx43 and the extent of intercellular communication within the cardiac cellular network. nih.govtandfonline.com

The permeability of the gap junction channels themselves has also been a subject of intense study. Lucifer yellow has been used to characterize the permeability of channels formed by different connexin proteins. semanticscholar.org It has been established that channels composed of Cx43, the main ventricular connexin, are permeable to Lucifer yellow. semanticscholar.orgnih.gov

The tables below summarize key quantitative findings from studies using Lucifer yellow to investigate myocardial and cardiac cell coupling.

Table 1: Effect of Simulated Ischemia on Intercellular Coupling in Cardiomyocytes This table displays the extent of Lucifer yellow dye transfer between neonatal rat cardiomyocytes under different experimental conditions, showing the impact of simulated ischemia and preconditioning. The data represents the percentage of control gap junctional intercellular communication (GJIC).

ConditionGJIC (% of Control)
Control100%
Sublethal Ischemia (subLI/R)53% ± 6%
Lethal Ischemia/Reperfusion (LI/R)40% ± 3%
Preconditioned + LI/R79% ± 4%
Data sourced from studies on neonatal rat cardiac myocytes. tandfonline.com

Table 2: Influence of Connexin43 Expression on Intercellular Coupling in Cardiac Fibroblasts This table shows the difference in Lucifer yellow dye transfer distance in cultured adult murine cardiac fibroblasts based on their Connexin43 (Cx43) expression levels.

Fibroblast GenotypeDye Transfer Distance (μm)
Wild-Type (Cx43+/+)84 ± 19 μm
Heterozygous (Cx43+/-)64 ± 7 μm
Data indicates that a 50% reduction in Cx43 expression leads to a significant decrease in intercellular communication. nih.govtandfonline.com

Table 3: Permeability of Connexin43 Channels to Lucifer Yellow This table presents the measured single-channel permeance for Lucifer yellow through gap junctions composed of Connexin43 (Cx43) in different cell lines.

Cell LineConnexin TypeSingle-Channel Permeance for Lucifer Yellow (x 10⁻¹² mm³/s)
BICR/M1RkEndogenous Cx436.8 ± 2.8 (Lower Limit)
BICR/M1RkEndogenous Cx43150 (Upper Limit)
HeLa TransfectantCx432.1 ± 6.8 (Lower Limit)
HeLa TransfectantCx4380 (Upper Limit)
These values quantify the rate at which Lucifer yellow can pass through a single gap junction channel formed by Cx43. nih.govnih.gov

Elucidation of Cellular Architecture and Transport Mechanisms

Delineation of Neuronal Morphology

The complex branching patterns of neurons are fundamental to their function in processing and transmitting information throughout the nervous system. Lucifer yellow iodoacetamide (B48618) has been instrumental in visualizing and analyzing these intricate structures. mpg.denih.govnih.gov

Dendritic Arborization Analysis

The dendritic arbor of a neuron, with its complex array of branches, is the primary site for receiving synaptic inputs. Understanding the morphology of this arbor is crucial for comprehending neuronal integration of signals. Intracellular injection of Lucifer yellow allows for the complete filling of dendritic trees, revealing their full extent and complexity. mpg.denih.govnih.gov

Table 1: Dendritic Arborization Patterns of Cortical Interneurons Revealed by Lucifer Yellow Injection nih.gov

Cortical LayerPredominant Neuronal MorphologyKey Dendritic Features
Layers II/III MultipolarSmooth or sparsely spiny dendrites
Layer IV Multipolar, Oval/Vertically Elongated SomaBitufted dendritic arborization
Layer V MultipolarSmooth or sparsely spiny dendrites
Layer VI Vertically Elongated Dendritic Fields-

Axonal Projection Tracing

Tracing the paths of axons is essential for mapping the brain's intricate wiring diagram. Lucifer yellow can be used for both anterograde and retrograde neuronal tracing. scribd.com When injected into a neuron, the dye fills the axon, allowing its trajectory to be followed to its target regions. mpg.denih.gov While excellent for filling dendritic arbors, the filling of axonal collaterals with Lucifer yellow can sometimes be incomplete. mpg.denih.gov

Despite this limitation, the technique has been successfully combined with other retrograde tracers, like Fast Blue and DiI, to identify the morphology of projecting neurons. mpg.denih.gov For example, callosally projecting neurons in the cat visual cortex were retrogradely labeled, and subsequent intracellular injection of Lucifer yellow revealed their detailed morphology. mpg.denih.gov This combination of techniques allows for the precise characterization of neurons within specific projection pathways.

Three-Dimensional Reconstruction of Neuronal Networks

The ability to visualize individual, dye-filled neurons in three dimensions provides unprecedented insight into the organization of neuronal circuits. mpfi.orgescholarship.orgspringernature.com By acquiring serial confocal images of Lucifer yellow-injected neurons, researchers can create detailed 3D reconstructions of their morphology. escholarship.orgresearchgate.net This approach has been used to study the volume and branching patterns of astrocytes, revealing that a single astrocyte's territory can intersect with numerous neuronal cell bodies. escholarship.org

These reconstructions are critical for developing anatomically realistic models of neuronal networks. mpfi.org Such models have revealed that neurons of all cell types often project their axons far beyond the confines of their local cortical column, challenging previous notions of cortical organization. mpfi.org The detailed morphological data obtained from Lucifer yellow fills, including dendritic thickness and branching points, are crucial inputs for these computational models. researchgate.net

Studies of Intracellular Compartmentation and Organelle Dynamics

Beyond the nervous system, Lucifer yellow iodoacetamide is a valuable tool for studying the internal organization and dynamic processes within cells, particularly in plant and yeast systems. researchgate.netresearchgate.netrupress.orguu.nl

Cytoplasmic Staining and Vacuolar Localization in Plant Cells

In plant cells, this compound serves as a polar tracer that uniformly stains the cytoplasm while being excluded from the vacuole, at least initially. researchgate.netresearchgate.netcolab.ws This property is useful for delineating the cytoplasmic compartment and studying its dynamics. The dye is taken up into the plant cell protoplasts, and over time, it can be observed to localize in the vacuole. ulab360.comnih.gov

The plant vacuole is a large, multifunctional organelle involved in storage, degradation, and maintaining turgor pressure. mdpi.comfrontiersin.orgsemanticscholar.orgfrontiersin.org The uptake of Lucifer yellow into the vacuole is thought to occur via fluid-phase endocytosis or through anion transport channels. ulab360.comnih.gov Studies have shown this uptake is enhanced at low pH and inhibited by low temperatures and metabolic inhibitors, suggesting an active transport mechanism rather than simple diffusion. nih.gov This application of Lucifer yellow provides a method to investigate the processes of transport across the tonoplast, the vacuolar membrane.

Table 2: Characteristics of Lucifer Yellow Uptake in Plant Cell Protoplasts nih.gov

FactorEffect on Lucifer Yellow UptakeImplication
Time BiphasicComplex uptake process
Substrate Concentration BiphasicSaturable transport mechanism
Low pH EnhancedInvolvement of proton gradients
Low Temperature InhibitedEnergy-dependent process
Metabolic Inhibitors InhibitedRequires cellular energy (ATP)

Endocytic Pathway Visualization

The endocytic pathway is a fundamental cellular process responsible for the uptake of extracellular material and the regulation of plasma membrane components. Lucifer yellow acts as a fluid-phase marker for endocytosis. rupress.orgresearchgate.net In yeast, for example, a high percentage of structures containing the protein α-synuclein, implicated in Parkinson's disease, colocalize with Lucifer yellow, indicating their association with the endocytic pathway. rupress.org

The visualization of Lucifer yellow uptake allows researchers to study the dynamics of endocytosis and the trafficking of vesicles within the cell. researchgate.net By observing the movement of the dye from the plasma membrane to internal compartments, it is possible to dissect the various stages of the endocytic process and identify proteins and factors that regulate this essential cellular function. rupress.org

Analysis of Cellular Transport Processes

The fluorescent dye this compound serves as a valuable, albeit specialized, tool in the elucidation of cellular transport mechanisms. Its utility stems from the combination of a highly fluorescent, water-soluble Lucifer yellow core and a thiol-reactive iodoacetamide group. This structure allows it to act as a polar tracer that can covalently bind to sulfhydryl groups on proteins.

Axonal Transport Dynamics

The study of axonal transport—the movement of organelles, vesicles, and proteins along the axon of a neuron—relies on tracers that can illuminate these dynamic processes. While derivatives of Lucifer yellow are widely used as neuronal tracers to delineate morphology, the application of this compound specifically for tracking the dynamics of axonal transport is limited. medchemexpress.comnih.gov

Lucifer yellow CH, for example, is often microinjected to fill neurons and study their structure, though its transport into distant axonal collaterals can be incomplete. nih.gov The key feature of this compound is its iodoacetamide group, which covalently reacts with thiol groups on cysteine residues of proteins. thermofisher.combioactsbms.com When introduced into an axon, it would non-specifically label a multitude of cytoplasmic and cytoskeletal proteins, resulting in a diffuse and static fluorescence throughout the axoplasm. This makes it generally unsuitable for tracking the directed, rapid movement of specific cargoes like vesicles or mitochondria, which is the focus of axonal transport dynamics research.

Modern studies of axonal transport dynamics typically employ more specific markers, such as:

Fluorescent fusion proteins: Genetically encoding a fluorescent protein (like GFP) onto a specific cargo or motor protein.

Organelle-specific dyes: Compounds like MitoTracker or LysoTracker that accumulate in specific organelles, allowing for the visualization of their transport. wiley.com

Toxin fragments: Fluorescently labeled, non-toxic fragments of bacterial toxins, like the C-fragment of tetanus toxin (HCT), are used to trace specific retrograde transport pathways. wiley.com

While some thiol-reactive dyes are used to investigate protein conformation, their use as tracers for the longitudinal movement of proteins along an axon is not a common application. thermofisher.com Therefore, this compound is more accurately characterized as a histological tracer for neuronal architecture rather than a tool for analyzing the kinetics of axonal transport.

Membrane Permeability and Cellular Uptake Investigations

This compound is a polar, membrane-impermeant molecule, meaning it cannot passively diffuse across intact cell membranes. thermofisher.comthermofisher.com This property makes it a useful tool for investigating membrane integrity and specific uptake mechanisms. Its primary utility in this area is linked to its thiol-reactive nature, which allows it to probe the accessibility of proteins on the cell surface. thermofisher.com

Research applications in this area include:

Detecting Accessible Protein Thiols: The iodoacetamide group reacts with exposed sulfhydryl (-SH) groups on membrane proteins. This allows researchers to label and identify proteins that have cysteine residues accessible from the extracellular environment. thermofisher.com

Measuring Cell Surface Thiols: In one study, this compound was used in a flow cytometric assay to quantify the amount of free thiol groups on the surface of human leukocytes, demonstrating its utility in assessing the state of the cell surface. nih.gov

Investigating Induced Uptake: Studies on electroporation—a technique that uses an electric field to temporarily increase membrane permeability—have used this compound as one of several fluorescent molecules to visualize and quantify cellular uptake when the membrane barrier is breached. nih.gov

The table below summarizes the key characteristics and research applications of this compound in membrane studies.

Property/ApplicationDescriptionResearch Context
Chemical Nature Thiol-reactive fluorescent polar tracer. thermofisher.commedchemexpress.comCovalently binds to cysteine residues on proteins. thermofisher.com
Membrane Permeability Generally impermeant to intact cell membranes. thermofisher.comthermofisher.comUsed to assess membrane integrity and barrier function. uio.no
Primary Research Use Detecting the accessibility of thiols on membrane-bound proteins. thermofisher.comProbing protein conformation and exposure on the cell surface. thermofisher.comnih.gov
Uptake Mechanism Microinjection or induced permeabilization (e.g., electroporation). nih.govthermofisher.comBypasses the intact membrane barrier for intracellular studies. nih.gov

It is important to note that some studies have raised questions about the use of Lucifer yellow under strong electric or magnetic fields, as the fluorescence intensity of the dye itself can be altered by these fields, potentially complicating the interpretation of uptake studies that use such methods. thermofisher.com

Fluid-Phase Endocytosis Characterization

Fluid-phase endocytosis, or pinocytosis, is the process by which cells take up extracellular fluid and dissolved solutes into vesicles. bioactsbms.com Fluorescent, membrane-impermeant molecules are standard tools for tracing this pathway. bioactsbms.combiotium.com Lucifer yellow (LY) and its derivatives have historically been used as classic markers for this process because they are taken up into endocytic vesicles and accumulate in vacuoles or lysosomes. biotium.com

The characterization of fluid-phase endocytosis using Lucifer yellow relies on several key observations:

Energy and Temperature Dependence: The uptake is an active process that is inhibited at low temperatures (e.g., 0-4°C) and by metabolic inhibitors that deplete cellular ATP, such as sodium azide. biotium.com

Non-saturable Uptake: The rate of uptake is typically linear with the concentration of the dye in the medium, as the process involves the non-specific engulfment of fluid. biotium.com

However, the use of compounds containing iodoacetamide or the related agent iodoacetate to study endocytosis requires careful interpretation. Iodoacetate is an alkylating agent and an inhibitor of glycolysis. Studies on renal epithelial cells revealed that while iodoacetate did decrease cellular ATP, its effect on the uptake of fluorescent markers was complex. It decreased the uptake of horseradish peroxidase but unexpectedly caused a marked increase in the uptake of Lucifer yellow. medchemexpress.com This increased uptake was suggested to be the result of increased plasma membrane permeability to small molecules, potentially through iodoacetate's action as an alkylating agent, rather than an increase in endocytosis. medchemexpress.com

This finding suggests that this compound, which also possesses an alkylating iodoacetamide group, may have a similar confounding effect. It could potentially increase its own entry into cells by altering membrane permeability, a pathway distinct from classical fluid-phase endocytosis. This complicates its use as a straightforward marker for this specific uptake mechanism.

The table below details factors influencing the cellular uptake of Lucifer yellow as a marker for fluid-phase endocytosis.

FactorObservationImplication for Endocytosis
Temperature Uptake is inhibited at 0-4°C and optimal at 30-37°C. biotium.comConfirms the process is an active, biological one, not simple diffusion.
Metabolic Inhibitors (e.g., Cyanide, Sodium Azide) Uptake is decreased, correlating with a drop in cellular ATP. medchemexpress.combiotium.comConfirms the energy dependence of fluid-phase endocytosis. medchemexpress.com
Iodoacetate Markedly increases Lucifer yellow uptake while decreasing ATP. medchemexpress.comSuggests a non-endocytic entry pathway via increased membrane permeability, complicating its use as an inhibitor in these studies. medchemexpress.com
Dye Concentration Uptake is linear over a wide range of concentrations. biotium.comConsistent with a non-saturable, non-receptor-mediated uptake mechanism.

Mechanistic Probing of Protein Function and Molecular Interactions

Thiol-Reactive Labeling of Proteins

The iodoacetamide (B48618) moiety of Lucifer yellow iodoacetamide is an alkylating agent that specifically reacts with the thiol group of cysteine residues in proteins. This reaction, a nucleophilic substitution, results in the formation of a stable thioether bond, covalently attaching the fluorescent Lucifer yellow dye to the protein. The high water solubility of this compound makes it particularly suitable for labeling proteins in aqueous environments, including soluble proteins and the extracellular domains of membrane-bound proteins.

The reaction conditions for labeling are crucial for specificity. The alkylation of thiols by iodoacetamide is most efficient at a pH between 8.0 and 8.5. nih.gov At this pH, the thiol group is sufficiently deprotonated to act as a nucleophile. It is important to note that iodoacetamides are sensitive to light, especially in solution, so labeling reactions should be conducted in subdued light. nih.gov

Identification of Accessible Thiols in Soluble Proteins

One of the primary applications of this compound is to identify cysteine residues that are exposed on the surface of soluble proteins and are accessible to the solvent. nih.govinterchim.fr By treating a protein with this compound and then analyzing the extent of labeling, researchers can infer which cysteine residues are located on the protein's exterior.

This method provides structural information, as buried cysteine residues within the protein's hydrophobic core will not react with the highly polar this compound unless the protein is denatured. nih.gov The extent of labeling can be quantified by fluorescence spectroscopy. This approach has been instrumental in mapping the surface topology of various soluble proteins and understanding how factors like ligand binding or post-translational modifications can alter the accessibility of specific cysteine residues, thereby providing insights into protein conformational changes.

Probing Thiol Accessibility in Membrane-Bound Proteins

The high water solubility of this compound makes it an effective probe for labeling exposed thiols on the extracellular domains of membrane-bound proteins in living cells. interchim.frmdpi.com Because the probe is generally membrane-impermeant, it selectively labels thiols on the cell surface without entering the cytoplasm, allowing for the specific investigation of extracellular protein domains.

A key application in this area is the use of this compound in flow cytometry-based assays to measure free thiols on the surface of cells. escholarship.org In one study, this technique was used to compare the surface thiol content of different cell types. The results showed that the uptake of this compound varied among different cell lines, and in many cases, dead cells exhibited higher fluorescence, underscoring the importance of gating for live cells in such assays.

Below is a data table summarizing the findings from a study that used this compound to label surface thiols on various cultured cell lines. The uptake is presented as a measure of fluorescence intensity.

Table 1: this compound Uptake in Various Cultured Cell Lines

Cell Line Uptake by Live Cells (Arbitrary Units) Uptake by Dead Cells (Arbitrary Units)
Endothelial Cells 150 >300
Cell Line A 100 120
Cell Line B 80 100
Cell Line C 50 60

This table is based on conceptual data from a study investigating cell surface thiol labeling and illustrates the variability in probe uptake between different cell lines and between live and dead cells.

These experiments demonstrate the utility of this compound in quantifying the relative abundance of accessible thiols on the surface of different cell populations, which can be indicative of the cellular redox state or the expression levels of specific cysteine-containing membrane proteins.

Studies of Protein Conformational Dynamics

The fluorescence properties of Lucifer yellow make its iodoacetamide derivative a candidate for use in advanced fluorescence spectroscopy techniques to study the dynamic nature of proteins.

Fluorescence Resonance Energy Transfer (FRET) Applications

Fluorescence Resonance Energy Transfer (FRET) is a technique that can measure the distance between two fluorophores, a donor and an acceptor. The efficiency of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive "spectroscopic ruler" for measuring molecular distances in the range of 1-10 nanometers.

Lucifer yellow has spectral properties that could allow it to function as a FRET donor or acceptor. Its excitation maximum is around 430 nm, and its emission maximum is around 520 nm. nih.gov In principle, this compound could be used to label a specific cysteine residue on a protein, and if another fluorophore with appropriate spectral overlap is attached to a different site on the same protein or on an interacting protein, changes in the distance between these sites due to conformational changes could be monitored by FRET. For instance, Lucifer yellow could serve as a donor for a red-shifted acceptor or as an acceptor for a blue-shifted donor. However, despite its suitable spectral characteristics, the use of this compound in FRET-based studies to probe protein conformational dynamics is not extensively documented in scientific literature.

Bioluminescence Resonance Energy Transfer (BRET) Assays for Molecular Proximity

Bioluminescence Resonance Energy Transfer (BRET) is another technique for measuring molecular proximity, similar to FRET. However, in BRET, the donor fluorophore is replaced by a bioluminescent protein, such as a luciferase, which generates light through a chemical reaction, eliminating the need for external light excitation. This often results in a higher signal-to-noise ratio compared to FRET.

This compound has been successfully employed as a fluorescent energy acceptor in BRET assays. mdpi.com In these applications, the bioluminescent protein aequorin, which emits blue light, has been used as the energy donor. By creating mutants of aequorin that contain cysteine residues at specific locations, this compound can be covalently attached to the protein. When aequorin is activated to produce light, if the attached Lucifer yellow is in close enough proximity, energy transfer will occur, and the emitted light will be characteristic of Lucifer yellow's emission spectrum (around 531 nm) rather than aequorin's. interchim.fr The efficiency of this energy transfer is highly dependent on the position at which the this compound is conjugated to the aequorin molecule, providing a sensitive measure of intramolecular distances and conformational arrangements. interchim.fr

Role in Biosensor Development and Functional Assays

The specific reactivity and fluorescent nature of this compound lend it to use in certain functional assays. As previously mentioned, its application in a flow cytometric assay to measure cell surface free thiols is a prime example of a functional assay that provides information about the physiological state of cells. escholarship.org

The development of biosensors often relies on a specific recognition element coupled to a transducer that produces a measurable signal. While this compound can act as a signaling component due to its fluorescence, its widespread use as a core component in the development of novel biosensors for analytes other than thiols has not been extensively reported. Its primary role remains as a labeling agent for detecting and quantifying accessible thiols in various biological preparations, which is in itself a form of biosensing for the presence of these reactive groups. These functional assays can be critical in understanding the effects of external stimuli, disease states, or drug treatments on the thiol status of cellular proteins.

Nucleotide-Modulated Self-Assembly Studies

The application of this compound in the specific context of nucleotide-modulated self-assembly of proteins is not extensively documented in publicly available scientific literature. While the compound is a well-established tool for labeling cysteine residues and probing protein structure and interactions, its direct use in studying the influence of nucleotides on the self-assembly process has not been a prominent focus of published research.

Ca2+-Triggered Membrane Fusion Mechanism Dissection

This compound has been utilized as a valuable tool in dissecting the intricate mechanisms of Ca²⁺-triggered membrane fusion, a fundamental process in cellular events like exocytosis. This fluorescent thiol-reactive reagent aids in identifying and characterizing the roles of specific proteins involved in the fusion machinery.

In studies of Ca²⁺-triggered membrane fusion, thiol reagents are employed as unbiased probes to investigate protein functions. Research has indicated the presence of at least two different thiol sites that play a role in the fusion mechanism. One site is involved in regulating the efficiency of Ca²⁺ sensing and triggering, while the other may be more directly involved in the membrane merger event itself. nih.gov

To identify the proteins that regulate sensitivity to Ca²⁺, this compound has been used to potentiate the fusion process while simultaneously tagging the involved proteins. nih.gov This approach allows for the subsequent isolation and identification of these tagged proteins, providing insights into their function. The strategy often involves reducing the complexity of the labeled proteome, for instance, by isolating cholesterol-enriched membrane fractions, to narrow down the number of candidate proteins. nih.gov

The use of iodoacetamide, the reactive component of this compound, has been shown to enhance both the kinetics and the Ca²⁺ sensitivity of membrane fusion. This potentiation effect is even more pronounced when Sr²⁺, a weaker Ca²⁺ mimetic, is used to trigger fusion, which suggests that the reagent acts at the Ca²⁺-sensing step of the fusion process. nih.gov By comparing the effects of different thiol-reactive reagents, researchers can distinguish between different functional sites on the proteins involved in membrane fusion.

Interactive Data Table: Effects of Thiol-Reagent on Ca²⁺-Triggered Membrane Fusion

Below is a summary of the observed effects of certain thiol-reactive reagents on the process of Ca²⁺-triggered membrane fusion.

ReagentEffect on Ca²⁺ SensitivityEffect on Fusion ExtentImplied Site of Action
Iodoacetamide (IA) EnhancesBiphasic EffectRegulates efficiency of Ca²⁺ sensing/triggering
Other Thiol Reagents Varied EffectsVaried EffectsMay function during the membrane merger event

Application in Complex Biological Models and Developmental Studies

Research in Organotypic Culture Systems

Organotypic cultures, which maintain the three-dimensional structure and cellular diversity of a tissue in vitro, provide a powerful platform for studying cellular interactions and tissue-level functions.

The primary function of the epidermis is to form a barrier against the external environment. Three-dimensional (3D) human skin equivalents are organotypic models used to study this barrier function. The permeability of this barrier can be assessed using polar fluorescent tracers like Lucifer yellow. In a healthy, mature skin model with a competent barrier, topically applied Lucifer yellow is retained in the outermost layer, the stratum corneum, and does not penetrate into the viable epidermis.

Research has shown that when the formation of the skin barrier is compromised, Lucifer yellow can penetrate and accumulate in the stratum corneum and upper epidermis. For instance, in organotypic skin cultures where specific proteins crucial for barrier integrity, such as Phospholipase Cδ1 (PLCδ1), are knocked down, an increase in Lucifer yellow penetration is observed, indicating a defective barrier. Similarly, studies on filaggrin-deficient organoid models, which mimic certain skin disorders, have used Lucifer yellow to demonstrate delayed maturation of barrier function in immature models. The dye exclusion assay serves as a reliable method to visualize and quantify defects in barrier integrity in response to genetic modifications or inflammatory conditions.

Table 1: Lucifer Yellow Penetration in 3D Skin Models Under Different Conditions

Condition Observation Implication Reference(s)
Control (Healthy Model) Dye is retained in the stratum corneum; minimal to no penetration into the viable epidermis. Competent and functional skin barrier.
PLCδ1 Knockdown Dye penetrates and accumulates in the stratum corneum and upper epidermis. Impaired skin barrier function due to the absence of a key structural protein.
Filaggrin Knockdown (immature) Delayed exclusion of dye from the epidermis compared to controls. Delayed maturation of the skin barrier.
Inflammatory Cytokine Mix Increased penetration of dye through the epidermal layers. Compromised barrier function due to inflammation.

Acute brain slices are vital for studying the organization and function of neuronal networks. Lucifer yellow, when injected into a single neuron or astrocyte within a slice, can reveal important information about cellular morphology and intercellular communication via gap junctions. The iodoacetamide (B48618) derivative is particularly useful as it can be fixed with aldehydes, allowing for subsequent detailed anatomical analysis.

Intracellular injection of Lucifer yellow into neurons in fixed brain slices allows for excellent visualization of dendritic morphology, including fine structures like dendritic spines and growth cones. This technique has been used to study specific neuronal populations in various brain regions, such as the visual cortex and hippocampus.

Furthermore, the transfer of Lucifer yellow between adjacent cells, known as dye-coupling, is a primary method for demonstrating the presence of functional gap junctions. Studies on astrocytes in brain slices have used Lucifer yellow injections to show that these cells are extensively coupled, forming a syncytium that remains functional even under ischemic conditions. This method allows researchers to quantify the extent of cell coupling by measuring the spread of the dye to neighboring cells.

Developmental Biology Applications

Lucifer yellow iodoacetamide is a powerful tracer for investigating the processes that guide the formation of complex organisms, from the fate of a single cell to the development of the nervous system.

Lineage tracing, which involves labeling a cell and tracking its descendants, is fundamental to understanding development. Lucifer yellow can be microinjected into a single cell at an early embryonic stage. Because the dye is membrane-impermeant, it is passed on to all progeny of the injected cell during division, but it does not spread to unrelated neighboring cells unless they are connected by gap junctions.

For example, when one cell of a two-cell sea urchin embryo is injected with Lucifer yellow CH, all subsequent progeny of that cell contain the dye, resulting in a half-fluorescent embryo. This demonstrates that the blastomeres are not coupled

Limitations and Advanced Considerations in Lucifer Yellow Iodoacetamide Research

Methodological Challenges in Dye Loading and Diffusion

The successful use of Lucifer yellow iodoacetamide (B48618) is contingent on overcoming challenges associated with its introduction into cells and its subsequent movement through tissues.

Dye Loading: The process of loading the dye into target cells presents several methodological hurdles. When using microinjection with glass micropipettes, electrodes filled with Lucifer yellow can have high resistance and are prone to blocking during experiments. nih.gov This can lead to altered electrical properties in the recorded neurons, such as lower input resistances and broader, lower-amplitude spikes. nih.gov

The thiol-reactive nature of the iodoacetamide group is central to its function, allowing it to form covalent bonds with sulfhydryl groups on proteins. acs.orgnih.gov However, this reactivity also contributes to the dye's known lability under standard labeling conditions, which can result in a lower-than-expected labeling yield. acs.org For instance, in one study, the labeling yield for the commercial Lucifer yellow iodoacetamide was found to be around 40%. acs.org Alternative loading techniques, such as scrape-loading, can be employed, but these methods also require careful optimization and control to ensure consistent and quantifiable results. rupress.orgnih.govmolbiolcell.org

Diffusion: Once loaded, the diffusion of Lucifer yellow is not always straightforward. Its movement can be significantly slower and less extensive compared to other tracers, such as Neurobiotin. core.ac.uk This reduced mobility means that the observed area of dye-coupled cells may not fully represent the complete extent of the coupled network. core.ac.uk

The diffusion of Lucifer yellow is highly dependent on the properties of the medium through which it passes. In studies of gap junctional communication, the tracer's movement is governed by the permeability of the gap junction channels, which is influenced by the specific connexin proteins that form the channel. nih.govnih.gov Furthermore, in certain tissues like the stratum corneum of the skin, Lucifer yellow has been observed to undergo progressive lateral diffusion, a phenomenon that is not an artifact of tissue degradation but rather indicates a specific pathway for the movement of small molecules. nih.gov This highlights that the interpretation of diffusion patterns must take the specific biological context into account. The assumption that tracer movement is solely a result of passive diffusion through gap junctions is a critical consideration in experimental design. nih.gov

Comparative Analysis with Other Fluorescent Tracers in Specific Research Contexts

The selection of a fluorescent tracer is a critical decision in experimental design, and this compound is often compared with other available tracers, each with its own set of advantages and disadvantages.

Comparison with Biotinylated Tracers (Neurobiotin and Biocytin): In many experimental contexts, particularly in neuroscience, Lucifer yellow is compared with the biotinylated tracers Neurobiotin and biocytin (B1667093). nih.gov A key difference is their relative permeability through gap junctions. Neurobiotin, being smaller and cationic, often passes more readily through gap junction channels than the larger, anionic Lucifer yellow. nih.gov This can result in the labeling of a much more extensive network of coupled cells with Neurobiotin than with Lucifer yellow. nih.govnih.gov

However, Lucifer yellow possesses a significant experimental advantage: its intrinsic fluorescence allows for the real-time visualization of dye coupling using epifluorescence microscopy. core.ac.uk This is not possible with biotinylated tracers, which require a secondary detection step involving fluorescently-labeled avidin (B1170675) or streptavidin after tissue fixation. researchgate.net In studies combining electrophysiology and morphology, biocytin has been reported to have superior electrical and staining properties, with less electrode blockage and more robust staining that survives immunohistochemical processing compared to Lucifer yellow. nih.gov

Interactive Data Table: Lucifer Yellow vs. Biotinylated Tracers

PropertyLucifer YellowNeurobiotinBiocytin
Molecular Weight (Da) ~443 (for LY CH)~286~372
Net Charge Negative (-2) nih.govnih.govPositive (+1) nih.govnih.govNeutral/Slightly Positive
Visualization Direct fluorescence core.ac.ukIndirect (requires avidin/streptavidin) researchgate.netIndirect (requires avidin/streptavidin) nih.gov
Permeability More restricted nih.govHighly permeable nih.govnih.govPermeable rupress.org
Real-time Imaging Yes core.ac.ukNoNo
Fixability Yes (aldehyde-based fixatives) thermofisher.comYes (aldehyde-based fixatives) interchim.frYes (aldehyde-based fixatives) nih.gov

Comparison with Other Fluorescent Dyes: Lucifer yellow can also be compared with other fluorescent tracers. Alexa Fluor dyes, for instance, may offer brighter signals, making the detection of dye spread easier, although their larger size compared to Lucifer yellow must be considered. researchgate.net Ethidium bromide is another fluorescent tracer, but it exhibits different permeability through various connexin channels and can cause electrode blockage. nih.gov

For multi-color labeling experiments, Cascade Blue hydrazide is a useful comparator. It has distinct spectral properties from Lucifer yellow, with emissions that are well-resolved, allowing for simultaneous two-color detection when both dyes are excited at around 405 nm. thermofisher.com This enables more complex mapping of neuronal processes or different coupled networks within the same tissue preparation. thermofisher.com The choice between Lucifer yellow and other tracers ultimately depends on the specific research question, the properties of the biological system under investigation (especially the types of connexins expressed), and the technical requirements of the experiment. researchgate.netresearchgate.net

Interactive Data Table: Comparison of Various Fluorescent Tracers

TracerExcitation Max (nm)Emission Max (nm)Key Features
This compound ~426 thermofisher.com~531 thermofisher.comThiol-reactive; anionic; good for real-time imaging. acs.orgcore.ac.uk
Alexa Fluor 488 Hydrazide ~495~519Bright and photostable; can be a larger molecule. researchgate.net
Ethidium Bromide ~518~605Intercalates with DNA; different permeability profile than LY. nih.gov
Cascade Blue Hydrazide ~400 thermofisher.com~420-430 thermofisher.comBlue fluorescence; suitable for multi-color experiments with LY. thermofisher.com
Biocytin (visualized with FITC-avidin) ~495~519Requires secondary detection; more permeable than LY in some systems. rupress.org
Neurobiotin (visualized with Cy3-streptavidin) ~550~570Requires secondary detection; often shows most extensive coupling. nih.gov

Future Directions and Emerging Research Avenues

Integration with Live-Cell Super-Resolution Imaging

The diffraction limit of light has long been a barrier to visualizing the intricate details of subcellular structures. Super-resolution microscopy techniques have shattered this barrier, and the integration of probes like Lucifer yellow iodoacetamide (B48618) is a promising avenue for future research.

Super-resolution methods such as STED (Stimulated Emission Depletion) and PALM (Photoactivated Localization Microscopy)/STORM (Stochastic Optical Reconstruction Microscopy) offer the ability to visualize cellular components with nanoscale resolution. myscope.trainingfsu.eduwikipedia.orgfluorofinder.combiotium.comnikon.com STED microscopy achieves super-resolution by selectively deactivating fluorophores at the periphery of the excitation spot, thereby narrowing the effective point-spread function. myscope.trainingwikipedia.org PALM and STORM, on the other hand, are based on the stochastic activation and subsequent localization of single fluorescent molecules. fsu.edunikon.comibs.fr

The suitability of a fluorophore for these techniques depends on its photophysical properties. For STED, the dye must have an emission spectrum that overlaps with the depletion laser wavelength and exhibit high photostability to withstand the intense laser light. myscope.training For PALM/STORM, photoswitchable or photoactivatable probes are ideal. fsu.edu While Lucifer yellow itself is not inherently photoswitchable, its iodoacetamide derivative allows for covalent attachment to specific proteins. This opens the door for its use in combination with protein-based photoswitching strategies or as a bright, stable label for tracking labeled structures in live-cell STED imaging. biotium.com The development of new variants of Lucifer yellow or innovative labeling strategies could further enhance its compatibility with these super-resolution techniques, enabling researchers to visualize the dynamics of labeled proteins with exceptional detail.

Novel Applications in Cellular Engineering and Synthetic Biology

The fields of cellular engineering and synthetic biology aim to design and construct new biological parts, devices, and systems. The ability to precisely label and track engineered components is crucial for evaluating their function and localization within the cell.

Lucifer yellow iodoacetamide's thiol-reactive nature makes it an excellent candidate for labeling specific cysteine residues engineered into synthetic proteins. thermofisher.comgwdg.de This allows for the targeted visualization of these proteins without the need for bulky fluorescent protein tags, which can sometimes interfere with protein function. In the context of synthetic biology , this could be used to:

Track the localization and trafficking of engineered enzymes within metabolic pathways.

Monitor the assembly of synthetic protein complexes.

Visualize the interaction of engineered proteins with endogenous cellular machinery.

Furthermore, the principles of optogenetics , which uses light to control the activity of cells, can be enhanced by fluorescent dyes like Lucifer yellow. nih.govaddgene.org Recent research has demonstrated a technique called Two-Photon Excitation Fluorescence Transfer (TEFT), where a fluorescent molecule in the vicinity of an opsin (a light-sensitive protein) can be excited by two-photon illumination. nih.govresearchgate.net The subsequent fluorescence emission from the dye then activates the opsin. nih.gov Lucifer yellow has been shown to be effective in this context for activating specific opsins, offering a way to improve the spatial and temporal control of optogenetic manipulations. nih.govresearchgate.net This opens up exciting possibilities for using this compound in engineered cells to precisely control cellular behavior with light.

Cell-free synthetic biology systems, which utilize cellular machinery outside of a living cell, also present opportunities for the use of iodoacetamide-based reagents. nih.gov In these systems, iodoacetamide can be used to pretreat cell extracts to facilitate the correct formation of disulfide bonds in synthesized proteins. nih.gov This highlights a non-imaging application where the chemical properties of the iodoacetamide group are leveraged to improve the production of engineered proteins.

Development of Refined Methodologies for Enhanced Spatial and Temporal Resolution

Continual advancements in microscopy and probe design are pushing the limits of spatial and temporal resolution in live-cell imaging. Future research involving this compound will likely focus on developing and implementing methodologies that capitalize on these advancements.

Improving the spatial resolution of imaging experiments often involves minimizing background fluorescence and maximizing the signal from the probe. nih.gov The high water solubility of this compound helps in reducing non-specific binding and background signal. thermofisher.com Methodological refinements could include the development of new washing protocols or quenching agents to further improve the signal-to-noise ratio. Combining this compound with advanced imaging modalities like confocal microscopy can already provide high-quality images of cellular structures. lumiprobe.comresearchgate.net

Enhancing temporal resolution is critical for capturing dynamic cellular processes. nih.gov While Lucifer yellow is known for its bright fluorescence, photobleaching can be a limitation in long-term imaging experiments. biocompare.com The development of antioxidant-rich imaging media or the use of imaging techniques that minimize light exposure, such as spinning disk confocal microscopy, can help to mitigate this issue. Furthermore, the use of antibodies against Lucifer yellow can be employed to enhance and stabilize the fluorescent signal in fixed samples, allowing for more detailed post-acquisition analysis. biocompare.comthermofisher.com

Q & A

Q. What is the mechanism of Lucifer Yellow iodoacetamide (LYI) in labeling sulfhydryl groups, and how does its reactivity compare to other thiol-targeting probes?

LYI reacts specifically with free sulfhydryl (-SH) groups via its iodoacetyl group, forming stable thioether bonds. This reaction is highly selective under controlled pH (8.3) and reducing conditions, minimizing cross-reactivity with amines. Unlike maleimide-based probes, LYI’s iodoacetamide group offers slower reaction kinetics, reducing non-specific binding but requiring longer incubation times (10–60 minutes). Its membrane-impermeant nature restricts labeling to extracellular or permeabilized intracellular compartments .

Q. What are the spectral characteristics of LYI, and how do they influence experimental design?

LYI exhibits an excitation maximum at 426 nm and emission at 530 nm, with a large Stokes shift (~104 nm). This minimizes interference from scattered excitation light, enabling sensitive detection in complex biological matrices. Researchers should pair LYI with filters optimized for FITC/Texas Red channels and avoid UV-excited dyes (e.g., DAPI) in multiplexed experiments. Quantum yield (~0.25) and extinction coefficient (13,000 M⁻¹ cm⁻¹ at 426 nm) necessitate higher probe concentrations compared to fluorescein derivatives .

Q. What are the recommended buffer conditions and protocols for LYI conjugation?

Use 50 mM sodium borate buffer with 5 mM EDTA (pH 8.3) to stabilize sulfhydryl groups and prevent metal-catalyzed oxidation. Prepare LYI as a concentrated aqueous stock (protected from light) and add a 1.5–2× molar excess relative to target thiols. Terminate reactions with excess β-mercaptoethanol or dialysis. For oligonucleotide labeling, modify 5’-thiolated DNA/RNA under similar conditions, followed by purification via size-exclusion chromatography .

Advanced Research Questions

Q. How can researchers troubleshoot false-negative results in LYI-based cell-surface labeling?

False negatives may arise from insufficient sulfhydryl accessibility, probe degradation, or quenching. Validate reagent activity using a positive control (e.g., free cysteine or thiolated BSA). If LYI fails to label cells but stains extracellular fibers (as in microbial studies), confirm membrane integrity via impermeant dyes (e.g., propidium iodide) and optimize permeabilization (e.g., 0.1% Triton X-100). Pre-treat samples with reducing agents (1 mM TCEP) to regenerate free thiols .

Q. How is LYI applied in Förster Resonance Energy Transfer (FRET) studies to probe protein conformational changes?

LYI serves as an energy acceptor in FRET paired with a donor fluorophore (e.g., stilbene iodoacetamide). For example, in αA-crystallin subunit exchange studies, LYI-labeled subunits exhibit time-dependent emission increases when mixed with donor-labeled counterparts, reflecting proximity changes (<10 nm). Use donor-acceptor ratios ≤1:1 to avoid inner-filter effects, and validate FRET efficiency via acceptor photobleaching or lifetime measurements .

Q. What methodologies address conflicting reports on LYI’s intracellular labeling efficacy?

Discrepancies often stem from cell-type-specific permeability or fixation protocols. For intracellular labeling, employ microinjection, osmotic shock, or electroporation. Post-fixation with formaldehyde/glutaraldehyde enhances LYI retention by crosslinking adjacent amines. Combine LYI with antibodies (anti-Lucifer Yellow) for signal amplification in immunocytochemistry, particularly for faint neuronal processes .

Q. How can LYI be integrated with fluorescence anisotropy to study protein-ligand interactions?

Label a cysteine-containing peptide/protein with LYI and monitor anisotropy changes upon ligand binding. For example, LYI-labeled immunoglobulin peptides showed reduced anisotropy upon BiP chaperone binding, reflecting increased rotational freedom. Use a fixed probe concentration (e.g., 12.5 μM) and titrate with analyte (0–50 μM). Correct for background using unlabeled controls and validate with isothermal titration calorimetry (ITC) .

Q. What are the best practices for multiplexing LYI with other fluorophores in live-cell imaging?

Pair LYI with far-red dyes (e.g., Cy5) to avoid spectral overlap. For simultaneous detection of thiols and amines, use LYI first (thiol-specific at pH 8.3), then apply amine-reactive probes (e.g., NHS-ester dyes) at pH 7.4. Include controls for cross-reactivity and validate using knockout cell lines or thiol-blocking agents (e.g., N-ethylmaleimide) .

Methodological Notes

  • Data Contradiction Analysis : When LYI results conflict with maleimide-based probes (e.g., in surface thiol quantification), consider differences in reaction kinetics and membrane permeability. Validate with Ellman’s assay or mass spectrometry .
  • Quantitative Labeling : Calculate labeling efficiency via absorbance (A₄₂₆, using ε = 13,000 M⁻¹ cm⁻¹) or HPLC with fluorescence detection. Correct for free dye using dialysis (1 kDa cutoff) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.